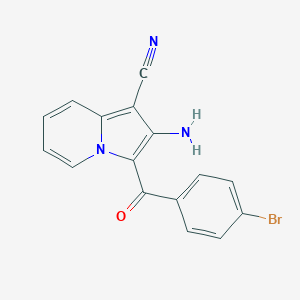![molecular formula C12H17NO3 B502124 4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol](/img/structure/B502124.png)
4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol is an organic compound that features a benzodioxole moiety attached to a butanol chain via an amino linkage
Preparation Methods
The synthesis of 4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol typically involves the reaction of 1,3-benzodioxole with an appropriate amine and butanol derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the benzodioxole is coupled with an amine under specific conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Condensation: This compound can participate in condensation reactions to form larger molecules, which can be useful in polymer synthesis.
Scientific Research Applications
4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the amino and hydroxyl groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol can be compared with other similar compounds, such as:
1,3-Benzodioxol-5-ylmethyl-propylamine: This compound has a shorter alkyl chain and may exhibit different biological activities.
4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid: This compound has a carboxylic acid group instead of a hydroxyl group, which can affect its reactivity and interactions with biological targets
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethylamino)butan-1-ol |
InChI |
InChI=1S/C12H17NO3/c14-6-2-1-5-13-8-10-3-4-11-12(7-10)16-9-15-11/h3-4,7,13-14H,1-2,5-6,8-9H2 |
InChI Key |
STJLDSPZLJTFOQ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCCCO |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B502041.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B502042.png)
![5-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B502043.png)
![6-[(3-chloroanilino)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B502046.png)
![6-[(3,4-dichloroanilino)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B502047.png)
![6-[(3,5-dichloroanilino)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B502048.png)
![6-[(4-Fluorophenyl)methylamino]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B502051.png)
![4-{4-[Bis(4-fluorophenyl)methyl]-1-piperazinyl}-2-chloropyrimidine](/img/structure/B502052.png)
![Ethyl 4-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]-1-piperazinecarboxylate](/img/structure/B502058.png)
![N-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-4-chloroaniline](/img/structure/B502060.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide](/img/structure/B502061.png)

![6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B502063.png)
![2-[4-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B502064.png)
